1-(2-(diethylamino)ethyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(diethylamino)ethyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with structures similar to the given chemical have been synthesized and evaluated for their antimicrobial properties. For example, a series of 2-alkyl-1-(2-diethylamino(morpholino)methyl-carbonylethoxy)pyrroles were synthesized, and it was established that electron-acceptor substituents in the methylcarbonylethoxy chain increase the antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Р. А. Гаджилы et al., 2010).
Inhibitory Activity Towards Human Leukocyte Elastase
Another research focus is the inhibitory activity towards human leukocyte elastase (HLE), where a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones was synthesized. The study utilized the Gewald thiophene synthesis to obtain several compounds, which showed promising activity as acyl-enzyme inhibitors of HLE, similar to the inhibition of serine proteases by 4H-3,1-benzoxazin-4-ones. This suggests a potential application in treating diseases associated with elastase activity (M. Gütschow et al., 1999).
Electrochromic Materials
The compound's structural relatives have also been explored for their application in electrochromic materials. For instance, a new compound was copolymerized with 3,4-ethylenedioxythiophene (EDOT) via an electrochemical method, exhibiting multicolor electrochromic properties. Such materials are essential for camouflage and/or full-color electrochromic device/display applications, showcasing the versatility of these compounds in advanced materials science (Melek Pamuk Algi et al., 2013).
Material Science Applications
Additionally, compounds structurally similar to the query molecule have been investigated for their use in materials science, particularly in the synthesis of conductive polymers. For example, a study on poly[bis(pyrrol-2-yl)arylenes] from low oxidation potential monomers based on pyrrole via electropolymerization has shown that such compounds can form polymers with low oxidation potentials, leading to materials stable in their electrically conducting form. This research opens avenues for developing new conducting polymers for various technological applications (G. Sotzing et al., 1996).
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-5-24(6-2)12-13-25-19(15-9-7-10-16(29-3)22(15)30-4)18(21(27)23(25)28)20(26)17-11-8-14-31-17/h7-11,14,19,27H,5-6,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJSFGLFUVOCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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